molecular formula C16H17ClN2O B12705670 Pyrisoxazole, cis- CAS No. 291771-83-0

Pyrisoxazole, cis-

Cat. No.: B12705670
CAS No.: 291771-83-0
M. Wt: 288.77 g/mol
InChI Key: DHTJFQWHCVTNRY-JKSUJKDBSA-N
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Description

Pyrisoxazole, cis- is an isomeric fungicide primarily used to control fungal diseases in crops such as tomatoes, wheat, and cucumbers. It is a diastereoisomeric mixture of (3R,5S)- and (3R,5R)-pyrisoxazole. This compound is known for its effectiveness against a variety of fungal pathogens, including Botrytis cinerea, which causes gray mold .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrisoxazole, cis- involves the formation of the oxazole ring and the introduction of the pyridine moiety. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Pyrisoxazole, cis- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Pyrisoxazole, cis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrisoxazole, cis- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of oxazole and pyridine derivatives.

    Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.

    Medicine: Explored for its potential antifungal properties and its ability to inhibit sterol biosynthesis in pathogenic fungi.

    Industry: Used in the development of new fungicides and agrochemicals.

Mechanism of Action

Pyrisoxazole, cis- exerts its effects by inhibiting sterol biosynthesis in fungal cells. It specifically targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Pyrisoxazole, cis- disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Uniqueness: Pyrisoxazole, cis- is unique due to its high efficacy against a broad spectrum of fungal pathogens and its ability to provide both preventive and curative control. Its diastereoisomeric nature also allows for selective targeting of specific fungal strains, making it a valuable tool in integrated pest management .

Properties

CAS No.

291771-83-0

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

(3R,5S)-5-(4-chlorophenyl)-2,3-dimethyl-3-pyridin-3-yl-1,2-oxazolidine

InChI

InChI=1S/C16H17ClN2O/c1-16(13-4-3-9-18-11-13)10-15(20-19(16)2)12-5-7-14(17)8-6-12/h3-9,11,15H,10H2,1-2H3/t15-,16+/m0/s1

InChI Key

DHTJFQWHCVTNRY-JKSUJKDBSA-N

Isomeric SMILES

C[C@@]1(C[C@H](ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3

Canonical SMILES

CC1(CC(ON1C)C2=CC=C(C=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

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